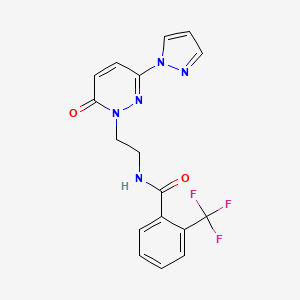

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

N-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyridazinone core substituted with a pyrazolyl group at the 3-position and an ethyl linker to a benzamide moiety bearing a trifluoromethyl group at the ortho position. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer applications .

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c18-17(19,20)13-5-2-1-4-12(13)16(27)21-9-11-25-15(26)7-6-14(23-25)24-10-3-8-22-24/h1-8,10H,9,11H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGKTEONENNAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

Construction of the Pyridazine Ring: The pyridazine ring can be formed by reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Coupling Reactions: The pyrazole and pyridazine rings are then coupled using suitable linkers and reagents to form the core structure.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.

Final Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide exhibit a range of biological activities:

1. Anticancer Properties:

- Derivatives of pyrazole and pyridazine have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cyclin-dependent kinases, crucial for cell cycle regulation, potentially leading to anticancer effects .

2. Anti-inflammatory Effects:

- The compound may modulate inflammatory pathways, suggesting its utility in treating conditions characterized by inflammation .

3. Antimicrobial Activity:

- Similar structural analogs have been reported to possess antimicrobial properties, indicating that this compound could be effective against certain bacterial strains .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

-

Formation of the Pyridazine Ring:

- Utilizing appropriate precursors to construct the pyridazine core.

-

Introduction of the Pyrazole Moiety:

- Employing cyclization reactions to incorporate the pyrazole structure.

-

Trifluoromethylation:

- Applying trifluoromethylation techniques to introduce the trifluoromethyl group, enhancing the compound's pharmacological profile.

-

Final Amide Formation:

- Reacting the intermediate with an appropriate amine to form the final amide structure.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

A recent study demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism involved interference with key signaling pathways associated with tumor growth .

Case Study 2: Inflammatory Modulation

Another research effort focused on the anti-inflammatory properties of related compounds, revealing their ability to inhibit pro-inflammatory cytokines in cellular models. This suggests a potential therapeutic role in chronic inflammatory diseases .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-4-methyl-6-oxo-pyrazolo[3,4-b]pyridine | Pyrazolo-pyridine core | Antimicrobial, Anticancer |

| 5-Acetylpyrazole | Simple pyrazole derivative | Anti-inflammatory |

| 4-Methyl-N-(4-nitrophenyl)-pyrazole | Substituted pyrazole | Anticancer activity |

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Pyridazinone Derivatives from

| Compound ID | Substituents on Pyridazinone | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 15 | 4-(4-Chlorophenyl)piperazin-1-yl | 86 | 238–239 | Acetohydrazide, nitrobenzylidene |

| 16 | 4-(4-Chlorophenyl)piperazin-1-yl | 68 | 243–244 | Acetohydrazide, dimethylaminobenzylidene |

| 17 | 4-(4-Fluorophenyl)piperazin-1-yl | 47 | 207–208 | Acetohydrazide, benzylidene |

| 18 | 4-(4-Fluorophenyl)piperazin-1-yl | 51 | 201–202 | Acetohydrazide, 3-methylbenzylidene |

| Target | 1H-Pyrazol-1-yl | N/A | N/A | Ethyl-linked benzamide, trifluoromethyl |

Key Observations :

- The target compound replaces the piperazinyl-acetohydrazide motifs in compounds 15–18 with a pyrazolyl group and a benzamide moiety. This substitution likely alters solubility and target selectivity due to reduced hydrogen-bonding capacity compared to acetohydrazides .

- The trifluoromethyl group in the target compound may enhance membrane permeability relative to the nitro or dimethylamino groups in compounds 15–16 .

Benzamide Derivatives

Compound 6g: N-(2-(tert-Butyl)Phenyl)-N-(1-Phenyl-2-(Pyridin-2-yl)Ethyl)-3-(Trifluoromethyl)Benzamide ()

- Structural Differences: Compound 6g lacks the pyridazinone core but shares the trifluoromethylbenzamide group.

- Functional Implications: The absence of a pyridazinone ring in 6g suggests divergent biological targets, possibly favoring kinase inhibition over pyridazinone-associated pathways (e.g., phosphodiesterase modulation) .

Pyrazolyl-Containing Analogues

Compound 191: (S)—N-(1-(3-(4-Chloro-1-Methyl-3-(Methylsulfonamido)-1H-Indazol-7-yl)-6-(3-Hydroxy-3-Methylbut-1-yn-1-yl)Pyridin-2-yl)-2-(3,5-Difluorophenyl)Ethyl)-2-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Acetamide ()

- Shared Features: Both compounds incorporate pyrazolyl and trifluoromethyl groups.

- Synthesis : The target compound’s ethyl linker may simplify synthesis compared to the multi-step protocol required for 191, which involves atropisomer separation .

Pharmacologically Active Analogues

Goxalapladib ()

- Structure : Features a naphthyridine core with trifluoromethyl and biphenyl groups.

- Application : Used in atherosclerosis treatment, highlighting the role of trifluoromethyl groups in enhancing drug stability and target engagement .

- Divergence: The target compound’s pyridazinone core may offer distinct electronic properties compared to naphthyridine, influencing binding to enzymes like phosphodiesterases versus Goxalapladib’s phospholipase A2 inhibition .

Crystallographic Data and Stability

N-Phenyl-6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine ()

- Structural Similarity : Shares a pyridazine-pyrazolyl scaffold but lacks the benzamide and trifluoromethyl groups.

- Implications : The absence of the trifluoromethyl group in this compound may reduce its metabolic stability compared to the target compound, as fluorinated groups often resist oxidative degradation .

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-function relationships based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a pyrazole moiety and a trifluoromethylbenzamide group. Its molecular formula is , and it has a molecular weight of approximately 321.26 g/mol. The presence of multiple heteroatoms and functional groups suggests significant interactions with biological targets, contributing to its pharmacological profile.

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:

- Anticancer Activity : Several studies have reported that derivatives of pyrazole and pyridazine compounds can inhibit the growth of cancer cell lines. For instance, compounds similar to this compound have shown promise in targeting specific oncogenic pathways and inhibiting cell proliferation in vitro .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially acting as an inhibitor of pro-inflammatory cytokines. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with enzymes involved in key biological processes, such as kinases or other signaling proteins, leading to altered cellular responses .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the pyridazine ring.

- Introduction of the pyrazole moiety through cyclization reactions.

- Coupling with the trifluoromethylbenzamide group.

These methods require careful control of reaction conditions to optimize yield and purity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

These findings underline the potential of this compound as a candidate for further development in drug discovery.

Q & A

Q. How can researchers optimize the synthesis of pyridazine-pyrazole hybrids like N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide?

Methodological Answer: Synthesis optimization typically involves solvent selection, base catalysis, and stoichiometric control. For example, pyridazine-pyrazole intermediates are synthesized via nucleophilic substitution or coupling reactions. In , a similar compound was prepared using N,N-dimethylformamide (DMF) as the solvent, K₂CO₃ as the base (1.2 mmol), and a 1.1:1 molar ratio of alkyl chloride to thiol precursor under room-temperature stirring . Yield improvements (up to 85%) are achieved by adjusting reaction time and purification via recrystallization (e.g., ethyl acetate/light petroleum ether) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). For instance, pyrazole protons in analogous compounds resonate at δ 6.8–7.5 ppm , while trifluoromethyl groups show characteristic splitting .

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and NH/OH vibrations at 3240–2995 cm⁻¹ .

- Mass Spectrometry (ES-MS) : Confirm molecular ions (e.g., m/z 518.2 [M⁺] for related pyridazinone derivatives) .

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-H | 7.2–7.5 |

| Trifluoromethyl (CF₃) | 2.9–3.1 (splitting) |

| Aromatic protons | 7.8–8.2 |

Q. How is the biological activity of such compounds assessed in preliminary studies?

Methodological Answer: Initial screens focus on enzyme inhibition or receptor binding assays. For pyridazine derivatives, in vitro kinase inhibition (e.g., EGFR or VEGFR2) is common. highlights analogs with IC₅₀ values in the nanomolar range , tested via fluorescence polarization or ATPase activity assays . Purity (>95%) is confirmed by HPLC before testing.

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact activity?

Methodological Answer: Structure-activity relationship (SAR) studies compare substituents at the benzamide or pyridazine positions. For example:

Q. What crystallographic insights exist for pyridazine-pyrazole hybrids?

Methodological Answer: Single-crystal X-ray diffraction (e.g., ) reveals planar pyridazine rings and intermolecular hydrogen bonds (e.g., N–H···O=C) stabilizing supramolecular assemblies. Key metrics include:

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer: Discrepancies often arise from solvent polarity, crystallization methods, or impurities. For example:

Q. What computational methods validate the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps .

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., PDB ID 1XKK). shows pyrazole N-atoms forming hydrogen bonds with catalytic lysine residues .

Q. How to design stability studies for aqueous formulations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.